N-Octanoyl L-Methionine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H25NO3S |
|---|---|
Molecular Weight |
275.41 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(octanoylamino)butanoic acid |
InChI |
InChI=1S/C13H25NO3S/c1-3-4-5-6-7-8-12(15)14-11(13(16)17)9-10-18-2/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChI Key |
QZNATRWVQKQCCC-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCCCCCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Conceptual Framework of N Acylation in Amino Acid Metabolism
N-acylation is a widespread post-translational and co-translational modification that involves the covalent attachment of an acyl group, typically derived from a fatty acid, to the N-terminal amino group of a protein or a free amino acid. nih.gov This modification is a key mechanism for increasing the lipophilicity of a molecule, which can influence its localization within the cell, its interaction with biological membranes, and its participation in specific signaling pathways.
The process of N-acylation can occur via several enzymatic pathways. In some cases, it involves the direct condensation of a fatty acid with an amino acid, a reaction that can be catalyzed by specific N-acyltransferases. researchgate.net The diversity of both fatty acids and amino acids allows for the generation of a vast array of N-acylated amino acids, each with potentially unique biological activities. nih.govgoogle.com These molecules are increasingly recognized as a distinct class of signaling lipids, with roles in processes ranging from inflammation to metabolic regulation. wikipedia.org
Significance of L Methionine in Biological Acylation Pathways
L-methionine is an essential sulfur-containing amino acid, meaning it must be obtained from the diet as it cannot be synthesized by humans. chemicalbook.comresearchgate.net Its biochemical significance extends far beyond its role as a building block for proteins. L-methionine is a central hub in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM). nih.gov SAM is the universal methyl donor in the cell, participating in the methylation of DNA, RNA, proteins, and lipids, thereby regulating a vast number of cellular processes. nih.gov
Furthermore, the metabolic pathway of L-methionine is intricately linked to other key pathways, including the transsulfuration pathway, which leads to the synthesis of another sulfur-containing amino acid, cysteine, and the potent endogenous antioxidant, glutathione. chemicalbook.com L-methionine itself possesses antioxidant properties, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. researchgate.netymdb.ca The sulfur atom in methionine's side chain is particularly susceptible to oxidation, which can be reversed by the enzyme methionine sulfoxide (B87167) reductase, suggesting a role for methionine in cellular redox homeostasis. researchgate.net
Cellular and Molecular Interplay of N Octanoyl L Methionine Analogues in Biological Systems
Role of N-Octanoyl-L-Homoserine Lactone (C8-HSL) in Bacterial Quorum Sensing
N-Octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule within the family of acyl-homoserine lactones (AHLs) used by Gram-negative bacteria to communicate. ontosight.aimdpi.com This communication system, known as quorum sensing, allows individual bacteria to sense their population density and coordinate collective actions. wikipedia.orgnih.gov
Quorum sensing (QS) is a sophisticated cell-to-cell communication process that enables bacteria to regulate gene expression in response to the density of their population. nih.govyoutube.com Bacteria produce and release small chemical signal molecules called autoinducers. nih.govasm.org As the bacterial population grows, the concentration of these autoinducers increases. Once a critical threshold concentration is reached, the autoinducers bind to specific receptor proteins, triggering a cascade of gene expression changes across the entire community. wikipedia.orgasm.org
This coordinated response allows bacteria to engage in collective behaviors that would be ineffective if undertaken by a single bacterium. wikipedia.org These regulated activities are diverse and crucial for bacterial survival, adaptation, and interaction with their environment. Key behaviors controlled by quorum sensing include:
Biofilm Formation: The formation of structured communities of bacterial cells enclosed in a self-produced matrix, which provides protection against antibiotics and environmental stresses. wikipedia.orgyoutube.comasm.org
Virulence Factor Production: The coordinated expression of toxins, enzymes, and other molecules that contribute to the pathogenicity of bacteria during an infection. wikipedia.orgyoutube.com
Bioluminescence: The production of light, famously observed in the symbiotic relationship between Vibrio fischeri and the Hawaiian bobtail squid. mdpi.comyoutube.com
Motility and Sporulation: Regulation of movement and the formation of dormant, resistant spores. wikipedia.orgnih.gov
Quorum sensing can occur within a single bacterial species or between different species, highlighting its role in shaping complex microbial ecosystems. wikipedia.orgasm.org By synchronizing their actions, bacteria can function as multicellular-like organisms, enhancing their ability to colonize habitats, cause disease, and thrive in competitive environments. nih.govyoutube.com
The signaling activity of C8-HSL and other acyl-homoserine lactones (AHLs) is mediated by their interaction with specific intracellular receptor proteins, which are typically members of the LuxR family of transcriptional regulators. mdpi.comnih.gov While the exact receptor for C8-HSL varies between bacterial species (e.g., LasR in Pseudomonas aeruginosa, CviR in Chromobacterium violaceum), the general mechanism of action is conserved. mdpi.comfrontiersin.org
The process begins with the synthesis of C8-HSL by a LuxI-type synthase. mdpi.com This small, diffusible molecule can pass through the bacterial cell membrane. asm.org At low cell densities, it dissipates into the environment. As the population density increases, so does the extracellular concentration of C8-HSL, leading to its accumulation inside the cells. asm.org
Once inside the cell, C8-HSL binds to its cognate LuxR-type receptor. This binding event is highly specific and induces a critical conformational change in the receptor protein. nih.gov This change often facilitates the dimerization or multimerization of the receptor, transforming it into an active complex capable of binding to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. nih.gov The binding of the C8-HSL-receptor complex to DNA then modulates the transcription of these genes, either activating or repressing their expression, leading to the coordinated behaviors seen in quorum sensing. mdpi.comnih.gov
Table 1: Key Components in C8-HSL Mediated Quorum Sensing
| Component | Type | Function |
|---|---|---|
| LuxI-type Synthase (e.g., CviI, RhlI) | Enzyme | Synthesizes the N-acyl-homoserine lactone (AHL) signal molecule (e.g., C8-HSL). mdpi.com |
| N-Octanoyl-L-Homoserine Lactone (C8-HSL) | Autoinducer | Diffusible signal molecule that accumulates with increasing cell density. ontosight.aicaymanchem.com |
| LuxR-type Receptor (e.g., TofR, CviR, LasR) | Transcriptional Regulator | Binds to the specific AHL molecule, becomes activated, and binds to DNA to regulate gene expression. mdpi.comnih.gov |
| Target Genes | DNA | Genes whose expression is controlled by the AHL-receptor complex, often related to biofilm formation, virulence, etc. wikipedia.orgnih.gov |
The C8-HSL signaling circuit is fundamental to how bacteria communicate and structure their communities, with a particularly profound impact on biofilm formation. nih.gov Biofilms are complex, surface-attached aggregates of microorganisms embedded within a protective matrix of extracellular polymeric substances (EPS). mdpi.comkoreamed.org This lifestyle enhances bacterial survival against antibiotics and host immune responses. youtube.com
Intercellular communication via C8-HSL is a prerequisite for the development of mature, structured biofilms in many bacterial species. frontiersin.orgnih.gov The accumulation of C8-HSL signals that a sufficient population density has been reached to initiate the energetically costly process of biofilm construction. wikipedia.orgnih.gov The activation of quorum sensing by C8-HSL and related molecules triggers the expression of genes responsible for:
Initial Attachment: Enhancing the ability of planktonic (free-swimming) cells to adhere to surfaces. nih.gov
EPS Production: Synthesizing the polysaccharides, proteins, and DNA that form the protective biofilm matrix. mdpi.com
Biofilm Maturation: Developing the complex, three-dimensional architecture of the mature biofilm, which can include channels for nutrient and water transport. frontiersin.orgnih.gov
Studies have shown that disrupting the C8-HSL signaling pathway, for instance, through mutations in the synthase or receptor genes, can severely impair biofilm formation. frontiersin.org Conversely, the addition of exogenous C8-HSL can enhance biofilm development and density. koreamed.orgmdpi.com Therefore, C8-HSL acts as a critical molecular switch that allows bacteria to transition from a solitary existence to a coordinated, resilient community lifestyle. nih.govmdpi.com
Advanced Methodologies for Research on N Acylated Amino Acid Metabolism
Analytical Techniques for Quantification in Biological Matrices
Accurate quantification of N-acylated amino acids in complex biological samples like plasma, cerebrospinal fluid, or tissue extracts is fundamental to understanding their physiological roles. frontiersin.orgnih.gov The inherent challenges, such as low endogenous concentrations and the presence of interfering substances, have driven the development of highly sensitive and specific analytical methods. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of NAAAs due to its superior specificity, sensitivity, and versatility. nih.govalphalyse.com This technique allows for the direct analysis of underivatized amino acids, simplifying sample preparation and avoiding the potential variability of chemical derivatization. nih.govnih.gov
The general workflow involves several key steps. First, a simple protein precipitation step is often performed on the biological sample (e.g., plasma) to remove larger molecules. restek.com An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N-labeled N-Octanoyl L-Methionine), is added to the sample before preparation to account for matrix effects and variations in instrument response. nih.govnih.gov
Chromatographic separation is crucial for resolving the target analyte from other structurally similar or isobaric compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating polar compounds like amino acids and their derivatives without the need for ion-pairing agents. nih.govlcms.cz The separation is typically achieved using a gradient elution with mobile phases consisting of an aqueous solution (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., acetonitrile). nih.gov
Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard, ensuring accurate quantification even in complex matrices. nih.govnih.gov
| Parameter | Example Method 1 | Example Method 2 |
| Technique | LC-ESI-MS/MS | HILIC-MS/MS |
| Analyte | Methionine | 20 Proteinogenic Amino Acids |
| Column | Not specified | Intrada Amino Acid (50 x 3 mm, 3 µm) |
| Mobile Phase | Not specified | A: 100 mM ammonium formate in water; B: Acetonitrile/water/formic acid (95:5:0.3) |
| Detection | ESI-Tandem MS | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification (LOQ) | 0.1 µmol/L nih.gov | Not specified, but suitable for plasma nih.gov |
| Sample Volume | Minimal nih.gov | 5 µL of mouse plasma nih.gov |
| Key Advantage | Sensitive, economic, and rapid nih.gov | No derivatization required; accurate quantification using stable isotope internal standards nih.gov |
This table presents examples of LC-MS/MS methods used for amino acid analysis, illustrating the types of parameters relevant for quantifying this compound.
For applications requiring ultra-sensitive detection, spectrofluorometric methods can be employed. These assays typically rely on chemical derivatization to attach a fluorescent tag to the amino acid of interest. shimadzu.com While direct analysis by LC-MS is often preferred, derivatization can significantly enhance detection sensitivity for specific targeted analyses.
Common derivatizing reagents for amino groups include o-phthalaldehyde (B127526) (OPA) and fluorescamine. shimadzu.com The reaction introduces a highly fluorescent moiety, allowing for detection at very low concentrations. A continuous fluorescence assay was recently developed based on the detection of a short peptide tag using an affinity clamp protein, which changes its fluorescent properties upon binding; this type of innovative approach could potentially be adapted for high-throughput screening of enzymes involved in NAAA metabolism. nih.gov Although these methods are powerful, they require careful optimization as the derivatization reaction efficiency can be influenced by the sample matrix. shimadzu.com
Metabolomics studies often require the analysis of hundreds or thousands of samples, demanding high-throughput methodologies. frontiersin.org Modern LC-MS/MS systems are well-suited for this purpose, offering rapid analysis times without compromising data quality. nih.gov By using Ultra-High-Performance Liquid Chromatography (UHPLC), chromatographic run times can be significantly shortened to as little as 13-20 minutes per sample while still enabling the quantification of dozens of metabolites simultaneously. restek.comnih.govresearchgate.net
These high-throughput methods combine simplified, automatable sample preparation protocols with fast gradient elutions and highly sensitive mass spectrometers. nih.gov Such approaches enable large-scale targeted metabolomic analyses, making it feasible to study the dynamic changes in this compound and other related metabolites across different physiological states or in response to various stimuli. frontiersin.org
Application of Stable Isotopic Labeling in Metabolic Pathway Elucidation
Understanding the metabolic fate of this compound—its synthesis, degradation, and conversion into other molecules—is crucial for defining its biological role. Stable isotope labeling is a powerful technique used to trace metabolic pathways in living systems. chempep.com This approach involves introducing molecules containing heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into cells or organisms and tracking their incorporation into various metabolites over time.
To elucidate the metabolism of this compound, one could use ¹³C-labeled octanoic acid or ¹⁵N-labeled L-methionine as metabolic precursors. The organism or cell culture would incorporate these labeled precursors into newly synthesized this compound. By analyzing samples at different time points using LC-MS, researchers can distinguish the labeled (newly synthesized) from the unlabeled (pre-existing) pool of the molecule. nih.gov
This methodology, often referred to as metabolic flux analysis, allows for the determination of synthesis and turnover rates. Furthermore, by tracking the appearance of the isotopic label in downstream metabolites, it is possible to map out entire metabolic pathways and identify the enzymes responsible for each conversion step. nih.govnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have revolutionized quantitative proteomics and can be adapted for metabolomics to reveal how cellular metabolism responds to various perturbations.
Structural Biology Approaches for Enzyme-Ligand Interaction Studies
To fully comprehend the regulation of this compound levels, it is essential to understand the enzymes that synthesize and degrade it. Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how these enzymes bind to their specific substrates. acs.org Enzymes known to be involved in the metabolism of the broader N-acyl amino acid family include peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH). elifesciences.org
The general approach involves crystallizing the target enzyme in complex with its substrate (or a non-hydrolyzable analog or inhibitor). The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate a three-dimensional electron density map of the enzyme-ligand complex. This map reveals the precise orientation of the substrate within the enzyme's active site and identifies the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or covalent linkages with the ligand. acs.org
For example, a study of the enzyme AprG with its inhibitor provided critical information about the binding pocket and the residues responsible for initiating the reaction. acs.org A similar approach applied to an enzyme that metabolizes this compound would reveal how the enzyme recognizes both the octanoyl chain and the methionine headgroup, providing a structural basis for its catalytic mechanism and substrate specificity. This knowledge is invaluable for the rational design of specific inhibitors or activators to modulate the enzyme's activity for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
